molecular formula C20H26N2O3S B369157 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine CAS No. 865593-69-7

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine

Cat. No.: B369157
CAS No.: 865593-69-7
M. Wt: 374.5g/mol
InChI Key: NEZFNANXBXAZLP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 3,4-dimethylphenyl group and a 4-methoxy-3-methylphenyl sulfonyl moiety.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-5-6-18(13-16(15)2)21-9-11-22(12-10-21)26(23,24)19-7-8-20(25-4)17(3)14-19/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZFNANXBXAZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Sulfonylation

This approach involves:

  • Formation of the monosubstituted piperazine intermediate (1-(3,4-dimethylphenyl)piperazine).

  • Sulfonylation of the secondary amine with 4-methoxy-3-methylbenzenesulfonyl chloride.

Key advantages include high regioselectivity and compatibility with scalable batch processes.

One-Pot Sequential Functionalization

Emerging methods utilize tandem reactions to reduce purification steps, though yields remain modest (45–60%) compared to traditional routes.

Step-by-Step Synthesis Procedures

Alkylation of Piperazine

Piperazine reacts with 1-chloro-3,4-dimethylbenzene under basic conditions (K₂CO₃ or NaOH) in polar aprotic solvents (e.g., DMF, THF) at 80–100°C for 12–24 hours. Stoichiometric control (1:1 molar ratio) ensures monosubstitution, minimizing disubstituted byproducts.

Representative Conditions

ParameterValue
SolventDimethylformamide (DMF)
BasePotassium carbonate
Temperature90°C
Reaction Time18 hours
Yield72–78%

Purification

Crude product is isolated via aqueous workup (extraction with ethyl acetate) and recrystallized from ethanol/water (3:1 v/v) to achieve >95% purity.

Reaction Setup

The monosubstituted piperazine (1 eq) reacts with 4-methoxy-3-methylbenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (2 eq) neutralizes HCl, driving the reaction to completion.

Optimized Parameters

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0–5°C → RT (gradual)
Reaction Time6 hours
Yield85–90%

Workup and Isolation

The mixture is washed with dilute HCl (5%) to remove excess base, followed by brine. The organic layer is dried (MgSO₄), concentrated, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal solvent polarity critically impacts sulfonylation efficiency:

SolventDielectric ConstantYield (%)
DCM8.9389
THF7.5276
Acetonitrile37.568

Polar aprotic solvents like DCM enhance nucleophilicity of the piperazine nitrogen.

Temperature and Catalysis

Low temperatures (0–5°C) suppress side reactions (e.g., disulfonylation), while gradual warming to room temperature ensures completion. Catalytic DMAP (4-dimethylaminopyridine) improves yields by 5–7% in stubborn cases.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors for:

  • Improved Heat Transfer : Enables precise temperature control during exothermic sulfonylation.

  • Reduced Reaction Times : 2–3 hours vs. 6 hours in batch processes.

Green Chemistry Initiatives

  • Solvent Recycling : DCM recovery rates exceed 90% via distillation.

  • Catalytic Waste Reduction : Immobilized bases (e.g., polymer-supported Et₃N) cut waste by 40%.

Comparative Analysis with Related Compounds

Analogous Piperazine Derivatives

CompoundKey Structural DifferenceSynthesis Yield (%)
1-(3-Chloro-4-methylphenyl)piperazineChlorine substituent70
4-(4-Methoxyphenyl)sulfonylpiperazineLacking methyl groups82

The 3,4-dimethylphenyl group in the target compound enhances steric hindrance, necessitating longer reaction times but improving crystallinity during purification .

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace one of the substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring can also interact with biological membranes, affecting their permeability and function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Piperazine Key Features LogP (Predicted) Solubility Reference
Target Compound 3,4-Dimethylphenyl, 4-methoxy-3-methylphenyl sulfonyl High lipophilicity, moderate solubility ~3.5 Moderate (aqueous)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl Electron-withdrawing CF3 group ~2.8 High
1-(3,4-Dichlorophenyl)piperazine 3,4-Dichlorophenyl Sigma receptor antagonism ~3.2 Low
Eltrombopag 3,4-Dimethylphenyl (non-piperazine scaffold) TPO receptor agonist ~4.1 Low (lipophilic)
1-(4-Methoxyphenyl)piperazine 4-Methoxyphenyl Psychoactive effects ~2.0 Moderate

Pharmacological and Functional Comparisons

  • Receptor Interactions :
    • Sigma receptor ligands () often feature dichlorophenyl or fluorophenyl groups. The target’s dimethyl and methoxy substituents may reduce sigma receptor affinity but enhance selectivity for other targets (e.g., dopamine or serotonin receptors).
    • Compounds like TFMPP () with trifluoromethyl groups exhibit serotonergic activity, whereas the target’s electron-donating groups may favor dopaminergic interactions.
  • Metabolic Stability :
    • The 3,4-dimethylphenyl group may improve metabolic stability compared to compounds with labile substituents (e.g., nitro groups in ).
  • Thermodynamic Properties :
    • Melting points of analogues range from 132–230°C (), influenced by sulfonamide hydrogen bonding. The target’s methoxy and methyl groups likely lower its melting point compared to polar sulfamoyl derivatives.

Key Research Findings

  • Substituent Position and Activity :
    • Para-substituted methoxy groups (as in ) enhance solubility but reduce receptor affinity compared to meta-substituted analogues. The target’s 4-methoxy-3-methylphenyl group balances solubility and lipophilicity .
  • Hybrid Analogues :
    • Piperazine-sulfonamide hybrids () demonstrate improved pharmacokinetics, suggesting the target compound may exhibit enhanced bioavailability compared to simpler sulfonamides.
  • Contradictions :
    • While electron-withdrawing groups (e.g., chloro in ) enhance receptor affinity, the target’s electron-donating groups may prioritize metabolic stability over potency .

Biological Activity

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C20H26N2O3SC_{20}H_{26}N_2O_3S. Its structure features a piperazine core substituted with a sulfonyl group and two aromatic rings, which are crucial for its biological activity.

Antitumor Activity

Research indicates that derivatives of piperazine compounds, including the target compound, exhibit significant antitumor properties. A study demonstrated that certain piperazine derivatives inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and proliferation .

Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives has also been explored. The compound shows promising activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes within microbial cells. For instance, a related derivative was shown to possess broad-spectrum antimicrobial properties, highlighting the potential of this class of compounds in treating infections .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. The compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could lead to anxiolytic or antidepressant effects, making it a candidate for further exploration in neuropharmacology .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes related to cancer progression and microbial survival.
  • Cell Cycle Interference : By affecting the cell cycle machinery, it may induce cell death in rapidly dividing cancer cells.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated that piperazine derivatives exhibit significant antitumor activity through apoptosis induction .
Research on Antimicrobial ActivityFound that similar compounds showed broad-spectrum efficacy against various pathogens .
Neuropharmacological StudyHighlighted potential anxiolytic effects through receptor modulation .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1: React piperazine with aryl halides (e.g., 3,4-dimethylphenyl bromide) under basic conditions (e.g., NaH) to form the N-arylpiperazine intermediate .
  • Step 2: Introduce the sulfonyl group via sulfonation of the second aryl ring (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) using a coupling agent like triethylamine in anhydrous dichloromethane .
  • Purification: Column chromatography or recrystallization ensures purity (>98%) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and piperazine ring integrity .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C20H24N2O3S, MW 380.48 g/mol) .
  • Infrared Spectroscopy (IR): Identifies sulfonyl (S=O, ~1350 cm⁻¹) and aryl ether (C-O, ~1250 cm⁻¹) groups .

Basic: What are the primary biological targets of piperazine derivatives like this compound?

Methodological Answer:
Piperazine derivatives target:

  • Enzymes: Dipeptidyl peptidase IV (DPP-IV) for diabetes research .
  • Receptors: CCR5 (HIV entry inhibition) and 5-HT7 (neurological disorders) .
  • Anticancer pathways: Apoptosis induction in MDA-MB-231 cells via benzodioxole-piperazine hybrids .

Advanced: How can substituent effects on the piperazine core be optimized for DPP-IV inhibition?

Methodological Answer:

  • Electron-donating vs. bulky groups:
    • 3-Trifluoromethylphenyl enhances activity (positive steric effect) .
    • 4-Methoxy groups improve solubility but may reduce binding affinity; balance with hydrophobic substituents (e.g., 3-methyl) .
  • Computational modeling: Use CoMFA/CoMSIA to map electrostatic and steric contributions of substituents .

Advanced: How to address reduced biological activity despite low toxicity in modified piperazines?

Methodological Answer:

  • Issue: Beta-cyclodextrin modifications lower toxicity but reduce membrane permeability, decreasing activity .
  • Strategies:
    • Introduce lipophilic groups (e.g., alkyl chains) to enhance cellular uptake .
    • Use prodrug approaches (e.g., esterification) to improve bioavailability .

Advanced: What strategies improve pharmacokinetic properties like oral bioavailability?

Methodological Answer:

  • Structural truncation: Reduce molecular weight while retaining CCR5 antagonism (e.g., replace piperidine with smaller heterocycles) .
  • LogP optimization: Aim for 2–3 via substituent tuning (e.g., methoxy for solubility, methyl for lipophilicity) .
  • In vivo testing: Assess bioavailability in rodent models using LC-MS plasma analysis .

Advanced: How to conduct mechanistic studies on CCR5 antagonism for HIV research?

Methodological Answer:

  • Binding assays: Use radiolabeled ligands (e.g., 99mTc-piperazine derivatives) to quantify receptor affinity in PBMCs .
  • Viral inhibition: Measure IC50 in pseudovirus assays (e.g., HIV-1 entry inhibition in CCR5-expressing cells) .
  • Structural analysis: X-ray crystallography or molecular docking to identify key interactions (e.g., sulfonyl group with Glu283) .

Advanced: How is the anticancer potential of this compound evaluated in vitro?

Methodological Answer:

  • Cytotoxicity assays: MTT or SRB tests on cancer cell lines (e.g., MDA-MB-231) to determine IC50 values .
  • Apoptosis markers: Flow cytometry for Annexin V/PI staining and caspase-3 activation .
  • SAR studies: Compare analogues with varying aryl groups (e.g., nitro vs. methoxy) to identify critical moieties .

Advanced: Which analytical methods ensure compound stability and purity during storage?

Methodological Answer:

  • HPLC-PDA: Monitor degradation products under accelerated conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >150°C recommended) .
  • Storage: Use amber vials under nitrogen at –20°C to prevent sulfonyl group hydrolysis .

Advanced: How is computational modeling utilized in designing piperazine-based therapeutics?

Methodological Answer:

  • QSAR models: Predict activity based on substituent descriptors (e.g., Hammett σ for electronic effects) .
  • Docking simulations: Identify binding poses in CCR5 or DPP-IV active sites (e.g., Glide or AutoDock Vina) .
  • ADMET prediction: Tools like SwissADME estimate solubility, permeability, and CYP450 interactions pre-synthesis .

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